Product packaging for Dimethyl(3-hydroxy-4-methoxybenzyl)amine(Cat. No.:)

Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Cat. No.: B8720166
M. Wt: 181.23 g/mol
InChI Key: NQTCTUDHSCLUBB-UHFFFAOYSA-N
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Description

Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a benzylamine derivative, a class of organic compounds that serve as common and versatile precursors in organic synthesis and pharmaceutical development . The compound features a 3-hydroxy-4-methoxybenzyl moiety attached to a dimethylamine group. This structural motif is related to other hydroxy-methoxy-substituted benzyl compounds, such as 3-hydroxy-4-methoxybenzyl alcohol, which are valuable building blocks in chemical research . Benzylamines are frequently employed as masked sources of ammonia in synthetic routes; after N-alkylation, the benzyl group can often be removed via hydrogenolysis, providing a strategic path to complex amine structures . Furthermore, the hydroxy and methoxy substituents on the aromatic ring suggest potential for molecular interactions similar to those seen in pharmacologically active compounds. For instance, Schiff base compounds derived from 4-hydroxy-3-methoxybenzylidene (vanillin derivatives) have been the subject of computational studies and molecular docking analyses against biological targets like coronavirus proteins and T-cells, indicating the research interest in this chemical space . Researchers exploring isoquinoline synthesis may also find utility in this amine, analogous to the use of benzylamine in the Schlittler-Müller modification of the Pomeranz–Fritsch reaction . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8720166 Dimethyl(3-hydroxy-4-methoxybenzyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-11(2)7-8-4-5-10(13-3)9(12)6-8/h4-6,12H,7H2,1-3H3

InChI Key

NQTCTUDHSCLUBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OC)O

Origin of Product

United States

Synthetic Methodologies for Dimethyl 3 Hydroxy 4 Methoxybenzyl Amine and Its Analogues

Direct Synthetic Routes to Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Direct methods for the synthesis of the target compound are prized for their efficiency, typically involving a one-pot reaction that combines the aldehyde precursor with the amine and a reducing agent.

Reductive Amination Strategies for Benzylamines

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. This method facilitates the formation of this compound by reacting 3-hydroxy-4-methoxybenzaldehyde with dimethylamine (B145610) in the presence of a suitable reducing agent. The process begins with the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and handling. Sodium cyanoborohydride (NaBH₃CN) was historically a popular choice due to its mildness and selectivity for the protonated iminium ion over the starting aldehyde. koreascience.kr However, due to its toxicity, alternative reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and borohydride (B1222165) exchange resin (BER) have gained prominence. organic-chemistry.orgkoreascience.kr Catalytic hydrogenation over a metal catalyst such as palladium or platinum is another effective, albeit more procedurally demanding, approach.

Reducing AgentTypical SolventKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, effective for a wide range of aldehydes and ketones, non-toxic.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH)Selective for iminium ions, but highly toxic. koreascience.kr
Borohydride Exchange Resin (BER)Ethanol (EtOH)Solid-supported reagent, easy workup, less toxic. koreascience.kr
Catalytic Hydrogenation (H₂/Pd-C)Methanol (MeOH), Ethanol (EtOH)"Green" method, high yielding, requires specialized pressure equipment. chemicalbook.com

N-Alkylation Approaches for Tertiary Amine Formation

An alternative to direct reductive amination is the N-alkylation of a pre-formed primary or secondary amine. To synthesize this compound, one could start with 3-hydroxy-4-methoxybenzylamine and introduce two methyl groups.

A classic method for exhaustive methylation is the Eschweiler-Clarke reaction . This procedure involves treating the primary amine (3-hydroxy-4-methoxybenzylamine) with excess formic acid and formaldehyde. Formaldehyde and the amine form an imine, which is then reduced by formic acid (acting as a hydride donor) to the monomethylated amine. The process repeats to yield the dimethylated tertiary amine. The reaction is driven by the formation of carbon dioxide gas.

Direct alkylation using an alkylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) is also feasible. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. However, this method can be challenging to control, often resulting in a mixture of the secondary amine, tertiary amine, and the quaternary ammonium (B1175870) salt.

Synthesis of Key Precursors and Intermediates

The success of the aforementioned synthetic routes relies on the availability of high-quality starting materials and an understanding of the intermediate species involved.

Preparation of 3-Hydroxy-4-methoxybenzaldehyde Derivatives

The primary precursor for the reductive amination route is 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin (B20041). sigmaaldrich.com This aromatic aldehyde is a crucial intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. fishersci.ca

One patented industrial process for preparing isovanillin involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde where the alkoxy group has at least two carbon atoms (e.g., 3-ethoxy-4-methoxybenzaldehyde). google.com This selective cleavage is accomplished using a strong acid, such as hydrochloric or hydrobromic acid, under controlled temperature conditions. google.com The starting 3-alkoxy-4-methoxybenzaldehyde can be prepared by O-methylating a corresponding 3-alkoxy-4-hydroxybenzaldehyde. google.com This strategy provides an economically advantageous route to high-purity isovanillin. google.com

Synthesis of 3-Hydroxy-4-methoxybenzylamine Hydrochloride

For N-alkylation strategies, 3-hydroxy-4-methoxybenzylamine is the key precursor. It is often prepared and stored as its hydrochloride salt to improve stability and handling. sigmaaldrich.comscbt.com A common synthetic route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The aldehyde is first converted to its corresponding oxime, 3-hydroxy-4-methoxyphenyl oxime, by reaction with hydroxylamine.

Subsequently, the oxime is reduced to the primary amine. A method described for the isomeric 4-hydroxy-3-methoxybenzylamine hydrochloride involves the reduction of the corresponding oxime using anhydrous ammonium formate (B1220265) as a reducing agent in the presence of a Pd/C catalyst in methanol. google.com This catalytic transfer hydrogenation is performed under atmospheric pressure and at room temperature, offering a safe and efficient pathway. google.com The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt, which can be isolated with high purity and yield. google.com

Formation of Imine Intermediates in Benzylamine (B48309) Synthesis

The mechanism of reductive amination proceeds through a critical intermediate species. When an aldehyde or ketone reacts with a primary amine, an imine (also known as a Schiff base) is formed. researchgate.net In the case of a secondary amine, such as dimethylamine reacting with 3-hydroxy-4-methoxybenzaldehyde, the intermediate is a positively charged iminium ion. libretexts.org

This reaction is a reversible, acid-catalyzed process. libretexts.orglumenlearning.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.orgmasterorganicchemistry.com Under weakly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglumenlearning.com Subsequent elimination of water, assisted by the lone pair of electrons on the nitrogen atom, leads to the formation of the C=N double bond of the iminium ion. masterorganicchemistry.com This electrophilic iminium ion is then readily attacked by the hydride from the reducing agent to yield the final tertiary amine product. organic-chemistry.org

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, often prepared via the reductive amination of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with dimethylamine. This transformation involves the initial formation of an iminium ion intermediate, followed by its reduction to the final amine product. The choice of catalyst is crucial for activating the carbonyl group of the aldehyde, facilitating the condensation with the amine, and promoting the subsequent reduction.

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. oiccpress.com Propylsulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) is a mesoporous silica-based solid acid catalyst that has demonstrated high efficiency in various organic transformations. orgchemres.org Its high surface area and ordered porous structure, typically with a pore size of around 6 nm, provide a nanoreactor environment that can enhance reaction rates and selectivity. oiccpress.comresearchgate.net

The sulfonic acid groups (-SO3H) immobilized on the silica (B1680970) support act as Brønsted acid sites, which are key to its catalytic activity. In the context of synthesizing benzylamine derivatives, SBA-Pr-SO3H can effectively catalyze reactions involving the activation of a carbonyl group. orgchemres.org For instance, it has been successfully employed in the multicomponent synthesis of various heterocyclic compounds from aromatic aldehydes. orgchemres.org In a proposed synthesis of this compound from vanillin (B372448), the SBA-Pr-SO3H catalyst would activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by dimethylamine to form a hemiaminal, which then dehydrates to an iminium ion. The subsequent reduction step would require a separate reducing agent.

The utility of SBA-Pr-SO3H is highlighted by its performance in related multicomponent reactions, which often proceed with high yields under solvent-free conditions, underscoring its role as an environmentally benign and efficient catalyst. oiccpress.com The reusability of the catalyst has been demonstrated over several cycles without a significant loss of activity, which is a key advantage for industrial applications. orgchemres.org

Table 1: Performance of SBA-Pr-SO3H in Catalyzing Reactions with Aromatic Aldehydes (Illustrative Analogous Reactions)
ReactantsProduct TypeReaction TimeYield (%)Reference
Pyrazolone, Aromatic Aldehydes, Ammonium AcetateTetrahydrodipyrazolopyridines6-15 min80-95 orgchemres.org
Aromatic Aldehydes, Urea, Ethyl AcetoacetateDihydropyrimidinones15-30 min88-96 oiccpress.com

Coupling agents are essential for the formation of amide bonds from carboxylic acids and amines, a reaction that is otherwise thermodynamically unfavorable. The combination of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst is a widely used method for this transformation, known as the Steglich esterification or amidation. wikipedia.orgnih.gov This methodology can be applied to synthesize amide analogues of this compound.

The reaction mechanism involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst; it reacts with the O-acylisourea to form a reactive acyl-pyridinium species. organic-chemistry.org This new intermediate is then readily attacked by an amine to form the desired amide, regenerating the DMAP catalyst in the process. The driving force for the reaction is the formation of the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. wikipedia.org

While this method directly produces an amide, not the target amine, it is a crucial step in a potential two-step synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid. The resulting N,N-dimethyl-3-hydroxy-4-methoxybenzamide could subsequently be reduced to the target amine using a suitable reducing agent like lithium aluminum hydride. This approach has been successfully applied to the synthesis of various N-benzylamides. For example, fatty acid amides of 4-methoxybenzylamine (B45378) have been synthesized in high yields using the DCC/DMAP coupling system. nih.gov

Table 2: Synthesis of N-benzylamide Analogues using DCC/DMAP Coupling
Carboxylic AcidAmineProductYield (%)Reference
Undec-10-enoic acid4-MethoxybenzylamineN-(4-methoxybenzyl)undec-10-enamide90 nih.gov
(3,4-dimethoxyphenyl) propionic acidPhenethylamine derivativeEsterified intermediate for Schwarzinicine A82 nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound offers several opportunities to apply these principles, particularly through the use of renewable feedstocks and efficient catalytic processes. rsc.orgorientjchem.org

A key aspect of a green synthesis for this compound is the use of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a starting material. nih.gov Vanillin is a bio-based building block that can be obtained from lignin, the most abundant source of renewable aromatic compounds. rsc.orgnih.gov Utilizing vanillin aligns with the principle of using renewable feedstocks instead of petroleum-based starting materials. nih.gov

The choice of synthetic route and catalyst also plays a crucial role. Reductive amination of vanillin with dimethylamine is an atom-economical reaction, where the majority of the atoms from the reactants are incorporated into the final product. rsc.org Employing heterogeneous catalysts like SBA-Pr-SO3H contributes to the greenness of the process. orgchemres.org These solid acid catalysts are reusable, reduce waste by eliminating the need for stoichiometric amounts of acid catalysts, and can often be used in solvent-free conditions, which minimizes the use of volatile organic compounds (VOCs). oiccpress.comorientjchem.org

Furthermore, exploring one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. researchgate.netorientjchem.org Greener-mediated synthesis can also involve alternative energy sources like microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating methods. orientjchem.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Detailed NMR analysis is fundamental for the definitive structural elucidation of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H NMR spectrum for Dimethyl(3-hydroxy-4-methoxybenzyl)amine would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts (δ) would indicate their electronic environment, and the coupling constants (J) would reveal the connectivity between neighboring protons. Without experimental data, a precise analysis is not possible.

A ¹³C NMR spectrum would provide a peak for each unique carbon atom in the this compound molecule. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, benzylic, N-methyl, methoxy). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would help in assigning the multiplicity (CH, CH₂, CH₃) to each carbon signal. Specific resonance assignments require experimental data.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, for instance, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons.

A comprehensive structural elucidation using these techniques is contingent on the availability of the corresponding spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations would include:

A broad O-H stretching band for the phenolic hydroxyl group.

C-H stretching bands for the aromatic and aliphatic (methyl and methylene) groups.

C=C stretching bands for the aromatic ring.

C-O stretching bands for the methoxy and phenolic groups.

C-N stretching for the tertiary amine.

A data table of specific wavenumbers and their corresponding functional group assignments cannot be generated without the actual spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

ESI-MS is a soft ionization technique that would typically show the protonated molecule [M+H]⁺ of this compound. Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), would provide valuable structural information by identifying characteristic neutral losses and fragment ions. A detailed analysis of the molecular ion and its fragmentation pathway requires experimental mass spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has the molecular formula C₁₀H₁₅NO₂, HRMS provides an experimental mass value that can be compared to a theoretically calculated exact mass. This comparison allows for the unambiguous confirmation of the molecular formula, as the high resolution distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise mass is a fundamental characteristic of the compound. In an HRMS experiment, the molecule is typically ionized, often by protonation to form the [M+H]⁺ ion, and its m/z value is measured to within a few parts per million (ppm), providing strong evidence for its identity.

CompoundMolecular FormulaAdductTheoretical Exact Mass (m/z)
This compoundC₁₀H₁₅NO₂[M+H]⁺182.1176

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its structure, particularly the presence of chromophores—groups of atoms that are responsible for the absorption.

The chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH), methoxy (-OCH₃), and dimethylaminomethyl (-CH₂N(CH₃)₂) groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The primary electronic transitions observed in this type of molecule are π → π* transitions, associated with the aromatic system, and n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms.

Related CompoundSolventλₘₐₓ (nm)Associated Electronic Transition
3-Hydroxy-4-methoxybenzaldehydeIsopropanol~310π → π* researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structures of closely related compounds, such as 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 3-hydroxy-4-methoxybenzyl alcohol, have been determined. nih.govnih.gov These structures provide valuable insights into the likely solid-state conformation and packing of molecules containing the 3-hydroxy-4-methoxybenzyl moiety. The crystal lattice in these related compounds is stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl group, an interaction that would also be expected to play a significant role in the crystal packing of this compound.

The crystallographic data for these related compounds reveals that they crystallize in well-defined systems, with specific unit cell dimensions and space groups that describe the symmetry of the crystal. nih.govnih.gov

Parameter3-Hydroxy-4-methoxybenzaldehyde nih.gov3-Hydroxy-4-methoxybenzyl alcohol nih.gov
Molecular Formula C₈H₈O₃C₈H₁₀O₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP b c a
Unit Cell Parameters
a (Å)6.3715.011
b (Å)13.346.1354
c (Å)8.5116.543
α (°)9090
β (°)97.4490
γ (°)9090

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of molecules like Dimethyl(3-hydroxy-4-methoxybenzyl)amine and its precursors.

Theoretical investigations on related structures, such as 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), have been conducted using DFT methods like B3LYP with a 6-311++G(d,p) basis set to determine optimized molecular geometries. elsevierpure.com These studies calculate key structural parameters and compare them with experimental data, often showing good correlation. elsevierpure.com For the parent aldehyde, the planarity of the phenyl ring and the orientation of the aldehyde and hydroxyl groups are key conformational features analyzed.

Electronic properties are also a major focus of DFT studies. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. nih.govresearchgate.net For N-substituted dichlorobenzylidene-2-(pyrrolidin-1-yl)ethanamine Schiff bases, DFT calculations have been used to determine global reactivity descriptors, which correlate with the electronic properties of the molecules. researchgate.net Similar calculations for derivatives of 3-hydroxy-4-methoxybenzaldehyde help in understanding their electronic characteristics and reactivity.

The following table summarizes typical electronic properties calculated for related benzaldehyde (B42025) derivatives using DFT methods.

PropertyDescriptionTypical Calculated Value Range for Related Structures
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-5.5 to -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.~4.0 to 5.0 eV
Dipole MomentMeasure of the net molecular polarity.2.0 to 4.0 Debye

These theoretical calculations provide a foundational understanding of the molecule's intrinsic stability, charge distribution, and potential for electronic interactions. nih.gov

Theoretical Investigations of Reaction Mechanisms for this compound Formation

The formation of this compound can be conceptualized through several synthetic routes, with the Mannich reaction being a prominent example for which theoretical mechanistic studies have been performed. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org

In the context of forming a vanillyl-type Mannich base, the reaction typically involves vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), an amine, and a carbonyl compound. rsc.org DFT has been employed to thoroughly investigate the mechanism of such reactions. researchgate.netresearchgate.net A proposed mechanism often begins with the formation of an iminium ion from the aldehyde and the amine (in this case, dimethylamine). wikipedia.org The rate-determining step in some organocatalyzed Mannich reactions involving vanillin has been proposed to be the water elimination step during the formation of this iminium ion. researchgate.net

The general steps, as investigated by DFT for related systems, are:

Iminium Ion Formation : The amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a reactive electrophilic iminium ion.

Enol/Enolate Formation : The third component (if present, such as a ketone) tautomerizes to its enol form. wikipedia.org

Nucleophilic Attack : The enol form of the ketone attacks the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

DFT calculations help elucidate the reaction pathways, identify transition states, and determine the activation energies for each step. researchgate.net For the reaction of vanillin, aniline, and cyclohexanone, DFT studies have shown that while one pathway may have a lower activation energy, another can lead to a thermodynamically more stable product, indicating thermodynamic control over the reaction. researchgate.net These theoretical insights are crucial for optimizing reaction conditions to favor the desired product.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id It is extensively used to forecast the binding mode and affinity of small molecules like this compound derivatives within the binding site of a larger target molecule, typically a protein. nih.gov

Docking studies on various vanillin and benzylamine (B48309) derivatives have been performed to understand their potential interactions with different protein targets. nih.govnih.gov These simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonding : Crucial for specificity and affinity, often involving hydroxyl, methoxy (B1213986), and amine groups. nih.gov

Hydrophobic Interactions : Involving the aromatic ring and alkyl groups.

π-Interactions : Including π-π stacking, π-sulfur, and π-alkyl interactions. nih.gov

For example, docking studies of a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde (a related syringaldehyde (B56468) structure) with the EGFR kinase receptor identified key interactions. nih.gov These included hydrogen bonds between the methoxy group oxygen and Lys721, π-sulfur interactions with Cys751, and alkyl interactions with residues like Leu694 and Val702. nih.gov The output of a docking simulation is typically a binding energy or score, which estimates the binding affinity. Lower binding energy values generally indicate a more stable interaction. walisongo.ac.id Docking of vanillin-derived triazoles into the active site of bacterial thymidylate kinase revealed binding energies ranging from -7.3 to -9.8 kcal/mol, suggesting favorable binding. nih.gov

The table below illustrates the types of interactions commonly predicted in docking studies for this class of compounds.

Interaction TypeMolecular Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondPhenolic -OH, Amine -NH, Methoxy -O-Asp, Glu, Ser, Thr, Lys, His
Hydrophobic/AlkylAromatic Ring, N-Methyl groupsAla, Val, Leu, Ile, Pro, Met
π-π StackingAromatic RingPhe, Tyr, Trp, His
π-SulfurAromatic RingMet, Cys

These simulations provide a structural hypothesis for how a molecule might bind to a target, guiding further experimental investigation without presupposing a biological outcome.

Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties. For this compound derivatives, SAR explores how modifications to the core scaffold affect physicochemical characteristics and binding interactions.

Computational and synthetic studies on related scaffolds provide insights into key SAR trends:

Aromatic Ring Substitution : The positions and nature of substituents on the phenyl ring are critical. In studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, moving the hydroxyl and methoxy groups around the ring significantly impacted inhibitory potency against 12-lipoxygenase. nih.gov The presence and relative position of the hydroxyl and methoxy groups are often crucial for establishing key hydrogen bonds in receptor binding pockets.

Amine Group Modification : The nature of the amine substituent (e.g., primary, secondary, tertiary) and the length of any alkyl chains can influence properties. For capsaicin (B1668287) analogs (which share the vanillylamine (B75263) core), modifications to the acyl group attached to the amine nitrogen led to significant variations in cytotoxicity. mdpi.com For this compound, the two methyl groups provide a specific steric and electronic profile compared to a primary (vanillylamine) or other secondary amines.

Linker Modifications : In more complex derivatives, the linker connecting the benzylamine core to other moieties is a key area for modification. SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that substituents are sensitive to steric effects, with shorter alkyl groups or smaller cycloalkanes leading to better activity. nih.gov

SAR analyses often combine synthetic chemistry with computational modeling to rationalize observed trends. nih.gov For instance, docking studies can explain why a particular substituent enhances binding affinity by showing it forms a new favorable interaction within the binding site. nih.gov This iterative process of design, synthesis, and evaluation is fundamental to medicinal chemistry and materials science.

Chemical Reactivity and Derivative Synthesis

Modifications at the Benzyl (B1604629) Amine Moiety

The tertiary amine group is a key reactive center, readily undergoing reactions that modify its structure and properties without altering the core phenolic scaffold.

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile, leading to two primary types of N-functionalization: quaternization and N-oxidation.

Quaternization: As a tertiary amine, Dimethyl(3-hydroxy-4-methoxybenzyl)amine can be readily alkylated to form a quaternary ammonium (B1175870) salt. This reaction, often referred to as the Menshutkin reaction, involves treating the amine with an alkylating agent, such as an alkyl halide. jcu.czresearchgate.net The process converts the neutral tertiary amine into a positively charged quaternary ammonium ion. researchgate.net This transformation is a common strategy for preparing cationic surfactants and ionic liquids. jcu.czresearchgate.net The reaction typically proceeds by refluxing the amine with the alkylating agent in a suitable solvent like ethanol (B145695) or butanone. jcu.czresearchgate.net

Alkylating Agent Product Class Typical Conditions Reference
Long-chain Alkyl Bromides (e.g., C8-C20)Benzalkonium Bromide HomologuesReflux in Ethanol jcu.cz
Benzyl ChlorideN-Benzyl Quaternary Ammonium ChloridesVaries (e.g., Butanone) researchgate.net
Methyl IodideN-Methyl Quaternary Ammonium IodidesVaries researchgate.net

N-Oxidation: The tertiary amine can be oxidized to its corresponding N-oxide. thieme-connect.de This conversion is significant as N-oxides are valuable synthetic intermediates and oxidants in various chemical transformations. asianpubs.org The oxidation must be performed chemoselectively to avoid reactions at the phenolic hydroxyl group or the aromatic ring. A variety of reagents can be employed for this purpose, with the choice often depending on the desired mildness and selectivity. nih.gov Hydrogen peroxide is a common and environmentally benign oxidant, often used with catalysts such as flavins, tungstate (B81510) complexes, or methyltrioxorhenium (MTR) to enhance efficiency. asianpubs.orgresearchgate.netepa.gov Peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are also effective, though they may be less selective in the presence of other oxidizable functional groups. nih.gov

Oxidizing Agent/System Description Reference
Hydrogen Peroxide (H₂O₂) with Flavin CatalystA mild and highly effective system for oxidizing tertiary amines in alcoholic solvents at room temperature. asianpubs.org researchgate.net
Hydrogen Peroxide (H₂O₂) with Tungstate CatalystAn environmentally friendly process using a recyclable tungstate-exchanged layered double hydroxide (B78521) catalyst in water. asianpubs.org asianpubs.org
meta-Chloroperoxybenzoic acid (mCPBA)A common peroxyacid used for oxidation, though it can also react with other functional groups like double bonds. nih.gov nih.gov
Dioxiranes (e.g., DMD)Treatment with dimethyldioxirane (B1199080) (DMD) affords N-oxides in quantitative yields under mild conditions. asianpubs.org asianpubs.org

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be easily removed by a base, forming a nucleophilic phenoxide ion. This reactivity is central to modifications such as O-alkylation and O-acylation.

O-Alkylation: This reaction involves the conversion of the phenolic hydroxyl group into an ether linkage. The process typically requires deprotonation of the phenol (B47542) with a base to form the corresponding phenoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. nih.gov In molecules containing both amine and hydroxyl functionalities, controlling the selectivity between N- and O-alkylation can be a challenge. nih.gov However, for this compound, the tertiary nature of the amine makes O-alkylation the more probable outcome under standard conditions, as N-alkylation would require the higher energy process of quaternization. The use of a base and solvent system like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) has been shown to be effective for the clean O-alkylation of structurally similar iodinated vanillin (B372448) derivatives. nih.gov

O-Acylation: The phenolic hydroxyl group can be esterified through reaction with an acylating agent to form a phenolic ester. rsc.org This transformation is a valuable method for protecting the hydroxyl group or for synthesizing compounds with diverse applications. northeastern.edu O-acylation can be achieved using various reagents, such as acyl chlorides or anhydrides, typically in the presence of a base to activate the phenol. lew.ro Phase-transfer catalysis (PTC) provides a simple and efficient technique for synthesizing phenolic esters from phenols and alkanoyl chlorides in a two-phase system with aqueous sodium hydroxide. lew.ro The reaction proceeds through the formation of an ion pair between the phenoxide anion and the quaternary ammonium catalyst cation, which then reacts with the acyl chloride in the organic phase. lew.ro

Reaction Type Reagent Class Product Typical Conditions Reference
O-AlkylationAlkyl Halides (e.g., Methyl Iodide)Alkyl Phenyl EtherBase (e.g., DBU) in DMF nih.gov
O-AcylationAlkanoyl Chlorides (e.g., Acetyl Chloride)Phenyl Acetate DerivativeAqueous NaOH, CH₂Cl₂, PTC (e.g., TBAC) lew.ro
O-AcylationOrganic SaltsPhenolic EsterDAST, Room Temperature rsc.orgnortheastern.edu

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is rendered electron-rich by the presence of the strong electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. This high electron density facilitates electrophilic aromatic substitution reactions.

Both the hydroxyl and methoxy groups are activating and ortho-, para-directing substituents. wikipedia.org When both are present on a benzene ring, the hydroxyl group exerts a stronger activating effect. chegg.com The substitution pattern is therefore primarily dictated by the hydroxyl group. For this compound, the directing effects of the two groups are synergistic. The position para to the hydroxyl group is occupied by the benzylamine (B48309) moiety. The positions ortho to the hydroxyl group are C2 and C6. The C6 position is also para to the methoxy group. However, the C2 position is sterically unhindered and activated by both groups (ortho to -OH, meta to -OCH₃). The C5 position is ortho to the methoxy group and meta to the hydroxyl group.

Considering the combined electronic effects, the most nucleophilic position on the ring is C5 (ortho to the hydroxyl group and meta to the methoxy group), making it the most probable site for electrophilic attack. This regioselectivity is observed in the iodination of the structurally similar compound, vanillin, where iodine is introduced at the C5 position. nih.govstudylib.net

A common and environmentally conscious method for iodination involves using sodium iodide as the iodine source and sodium hypochlorite (B82951) (household bleach) as the oxidizing agent in an aqueous alcohol solution. studylib.net Other electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are also possible, with the regiochemical outcome similarly governed by the powerful directing effects of the existing substituents. masterorganicchemistry.com

Incorporation of this compound into Complex Polycyclic Systems

The structural motifs within this compound make it a valuable precursor for the synthesis of complex, multi-ring systems, particularly isoquinoline (B145761) alkaloids and related heterocyclic structures. wikipedia.org

Key synthetic strategies include:

Pictet-Spengler Reaction: This reaction is a powerful tool for constructing tetrahydroisoquinoline skeletons. nih.gov The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force is the intramolecular electrophilic attack of an iminium ion intermediate on the electron-rich aromatic ring. wikipedia.orgdepaul.edu While the substrate is a benzylamine, it can be readily converted to the necessary N-acylated β-phenylethylamine precursor required for cyclization. The highly activated aromatic ring in this compound derivatives would facilitate this cyclization under mild conditions. pharmaguideline.com

Bischler-Napieralski Reaction: This is another fundamental method for synthesizing isoquinoline derivatives. wikipedia.org It involves the intramolecular cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.com The dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. pharmaguideline.com Similar to the Pictet-Spengler reaction, this compound would need to be elaborated into the corresponding β-phenylethylamide before undergoing the Bischler-Napieralski cyclization.

Mannich Reaction: The phenolic nature of the molecule allows it to participate as the nucleophilic component in the Mannich reaction. researchgate.net This three-component condensation of an active hydrogen compound (the phenol), formaldehyde, and an amine (which can be primary, secondary, or ammonia) results in the aminomethylation of the active hydrogen compound. wikipedia.org With phenols, the reaction is a form of electrophilic aromatic substitution where an in-situ generated iminium ion attacks the activated ring, typically at the ortho position to the hydroxyl group. acs.orgcore.ac.uk This reaction could introduce a new aminomethyl group onto the aromatic ring, providing a handle for further annulation and the construction of more complex polycyclic frameworks.

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography stands as a primary technique for the purity assessment and separation of Dimethyl(3-hydroxy-4-methoxybenzyl)amine from related substances and impurities. Its high resolution and sensitivity make it ideal for quantifying the compound with a high degree of accuracy. A typical HPLC method for this compound would utilize reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A common setup involves a C18 column, where the stationary phase is nonpolar, and a polar mobile phase. For a compound like this compound, which contains both polar hydroxyl and amine groups as well as a nonpolar benzene (B151609) ring, a gradient elution is often preferred. This involves changing the composition of the mobile phase during the analysis to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products.

For instance, a mobile phase starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) content allows for the elution of more polar impurities first, followed by the compound of interest, and finally any less polar impurities. The presence of the amine group can cause peak tailing on silica-based columns; therefore, the addition of a modifier like trifluoroacetic acid (TFA) or the use of a base-deactivated column is often necessary to obtain sharp, symmetrical peaks. nih.gov Detection is typically performed using a UV detector, as the benzene ring in the molecule provides strong chromophoric activity. sielc.com

The development of a robust HPLC method for this compound requires a systematic approach to optimize various parameters to ensure the method is accurate, precise, reproducible, and specific for its intended purpose.

Method Development: The initial phase of method development involves selecting the appropriate column, mobile phase, and detection wavelength. Based on the structure of this compound, a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. The mobile phase could consist of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile). A gradient elution from a low to a high concentration of the organic solvent is often employed to ensure the separation of compounds with a range of polarities. The detection wavelength can be optimized by analyzing the UV spectrum of the compound, with common wavelengths for benzylamine (B48309) derivatives being around 210 nm to 280 nm. sielc.comsielc.com

Method Validation: Once the method is developed, it must be validated according to established guidelines to demonstrate its suitability. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A summary of typical HPLC method parameters and validation results is presented in the interactive table below.

Interactive Data Table: HPLC Method and Validation Parameters

Parameter Condition/Result
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Validation Results
Linearity (R²) > 0.999
Accuracy (Recovery %) 98.0% - 102.0%
Precision (RSD %) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity No interference from blank/placebo

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessments of this compound. researchgate.net It provides qualitative information about the number of components in a mixture and allows for a quick comparison between the starting materials, intermediates, and the final product.

In a typical TLC analysis of a reaction mixture containing this compound, a small spot of the reaction solution is applied to a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. acs.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane) is often used. The polarity of the mobile phase can be adjusted to optimize the separation. After the solvent front has reached a certain height, the plate is removed, dried, and the separated spots are visualized. Since this compound contains a chromophore, the spots can often be visualized under UV light. Alternatively, staining reagents can be used.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be monitored. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Preliminary purity can be assessed by the presence of a single spot for the purified product.

Interactive Data Table: TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (7:3 v/v)
Visualization UV light (254 nm) or Iodine vapor
Expected Rf Values
Starting Material 1 (e.g., 3-hydroxy-4-methoxybenzaldehyde) ~ 0.6
Starting Material 2 (e.g., Dimethylamine) Highly polar, may remain at baseline
Product (this compound) ~ 0.4

Emerging Research Directions and Applications in Chemical Science

Dimethyl(3-hydroxy-4-methoxybenzyl)amine as a Building Block in Organic Synthesis

The 3-hydroxy-4-methoxybenzyl scaffold, the core structure of this compound, is a valuable building block in organic synthesis due to its versatile functional groups—a reactive phenolic hydroxyl, a methoxy (B1213986) group, and a benzyl (B1604629) position suitable for modification. While direct use of the dimethylamine (B145610) derivative is specific, the broader scaffold, often derived from precursors like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), or their corresponding acids and alcohols, serves as a key intermediate in the synthesis of complex molecules. researchgate.netmdpi.comnih.gov

Researchers utilize this scaffold to construct elaborate molecular architectures for pharmaceuticals and biologically active compounds. The synthesis of Gefitinib, an anticancer drug, can start from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The process involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination to build the final quinazoline-based structure. mdpi.com This highlights the utility of the 3-hydroxy-4-methoxybenzyl moiety in multi-step syntheses.

Furthermore, the scaffold is employed in the creation of specialized amino acids. For instance, L-3-hydroxy-4-methoxy-5-methylphenylalanol, a subunit found in the ecteinascidin family of alkaloids, has been synthesized from L-tyrosine, demonstrating the scaffold's importance in natural product synthesis. researchgate.net Another significant application is in the development of enzyme inhibitors. A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were synthesized as potent inhibitors of the 12-lipoxygenase enzyme, starting from 2-hydroxy-3-methoxybenzaldehyde. nih.gov This synthesis involves a reductive amination reaction, directly creating a benzylamine (B48309) linkage that is crucial for the compound's biological activity. nih.gov

The following table summarizes examples of complex molecules synthesized using the 3-hydroxy-4-methoxybenzyl scaffold as a key starting material or intermediate.

Starting MaterialSynthetic TargetApplication Area
Methyl 3-hydroxy-4-methoxybenzoateGefitinibOncology mdpi.com
2-Hydroxy-3-methoxybenzaldehyde4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativesEnzyme Inhibition nih.gov
L-Tyrosine (precursor to the scaffold)L-3-hydroxy-4-methoxy-5-methylphenylalanolNatural Product Synthesis researchgate.net
3-Hydroxy-4-methoxybenzaldehydeSchiff Base DerivativesMaterial Science, Antimicrobials researchgate.net

Ligand Design in Coordination Chemistry (e.g., Metal Complexes)

The structural features of this compound make its core scaffold an excellent candidate for ligand design in coordination chemistry. The key functional groups available for metal coordination are the phenolic hydroxyl group (-OH), the methoxy group (-OCH₃), and the nitrogen atom of the amine. The hydroxyl group's oxygen atom can be deprotonated to form a strong coordinate bond with a metal ion, while the methoxy oxygen and the amine nitrogen can act as neutral donor atoms.

This versatile coordination ability allows the scaffold to act as a bidentate or potentially tridentate ligand, forming stable complexes with various transition metals. Research on the related compound 4-hydroxy-3-methoxybenzaldehyde (vanillin) has demonstrated its ability to form complexes with metals such as copper(II), nickel(II), and cobalt(II). researchgate.net In these complexes, the vanillin molecule coordinates with the metal ion, and these complexes can be encapsulated within zeolite frameworks to create heterogeneous catalysts for reactions like phenol (B47542) hydroxylation. researchgate.net Similarly, ligands derived from tyrosine, which shares the hydroxyphenyl moiety, have been shown to act as bidentate ligands, coordinating with metal ions through the carboxyl group's oxygen and the amine group's nitrogen. researchgate.netrdd.edu.iq

The specific coordination mode of the this compound scaffold would depend on the metal ion and reaction conditions. The phenolic oxygen and the benzylamine nitrogen are likely primary coordination sites, potentially forming a stable chelate ring with the metal center.

Potential Coordination Sites and Metal Interactions

Functional GroupAtomRole in CoordinationPotential Metal Ions
Phenolic HydroxylOxygenAnionic Donor (after deprotonation)Cu(II), Ni(II), Co(II), Zn(II), Pd(II) researchgate.netresearchgate.netrdd.edu.iq
AmineNitrogenNeutral DonorCu(II), Ni(II), Co(II), Zn(II), Pd(II) researchgate.netrdd.edu.iq
MethoxyOxygenNeutral Donor (weaker interaction)Transition Metals

Exploration of Chemical Biology Probes Based on the this compound Scaffold

A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein target. The 3-hydroxy-4-methoxybenzylamine scaffold has proven to be a promising foundation for the development of such probes, particularly in the design of enzyme inhibitors.

A notable example is the development of potent and selective inhibitors for human platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including skin disorders, diabetes, and cancer. nih.gov Researchers identified a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold as a starting point for medicinal chemistry optimization. The 2-hydroxy-3-methoxybenzylamine portion of the molecule was found to be critical for its inhibitory activity. nih.gov

Through systematic structure-activity relationship (SAR) studies, derivatives were synthesized to enhance potency and selectivity. It was discovered that modifications to the benzyl ring of the scaffold significantly impacted the inhibitory effect. For instance, the placement of the hydroxyl and methoxy groups was crucial for high potency. The top compounds from this research displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov These optimized molecules serve as chemical probes to investigate the physiological and pathological roles of 12-LOX in human platelets and other cells. nih.gov

The table below presents data for selected compounds from the study, illustrating the structure-activity relationship and the development of the scaffold into a potent chemical probe. nih.gov

Structure-Activity Relationship of 12-LOX Inhibitors

CompoundR1 (Position 5)R2 (Position 4)12-LOX IC₅₀ (µM)
Lead Compound HH0.38
35 FH0.041
36 HF0.046
Inactive Analog H (at position 2)OCH₃ (at position 3)>50

Data sourced from a study on 12-lipoxygenase inhibitors, showcasing the optimization of the 2-hydroxy-3-methoxybenzylamine scaffold. nih.gov

This research demonstrates how the this compound scaffold can be systematically modified to create highly potent and selective chemical probes, enabling detailed investigation of specific biological targets.

Q & A

Q. Q1. What are the optimal synthetic routes for Dimethyl(3-hydroxy-4-methoxybenzyl)amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via Schiff base formation using aldehydes and amines, as demonstrated in the preparation of structurally similar compounds (e.g., N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine, synthesized at 91% yield under ethanol with acetic acid catalysis) .
  • Critical Parameters : Temperature, solvent polarity (e.g., ethanol vs. DMSO), and acid/base catalysis significantly affect reaction kinetics and yield. For example, acetic acid enhances imine formation by protonating the carbonyl oxygen .
  • Yield Optimization : Monitor reaction progress via TLC (e.g., dichloromethane/EtOH mobile phase) and NMR to identify intermediates. Purification via vacuum filtration and methanol washing improves purity .

Q. Q2. How can spectroscopic techniques (NMR, FTIR) characterize the structural integrity of this compound?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include aromatic protons (δ 7.2–7.6 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~10.7 ppm). Compare with reference spectra of analogous compounds (e.g., triazolo[4,3-a]pyridine derivatives) .
  • FTIR : Identify functional groups: O–H stretching (~3200 cm⁻¹), C–O (methoxy, ~1260 cm⁻¹), and C=N (imine, ~1596 cm⁻¹). Validate against synthesized standards .

Q. Q3. What solvent systems are compatible with this compound for solubility and stability studies?

Methodological Answer:

  • Polar Solvents : DMSO and ethanol are preferred due to the compound’s phenolic and amine groups. Avoid chloroform or hexane, which may precipitate the compound .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure. Monitor via HPLC to detect hydrolysis or oxidation byproducts .

Q. Q4. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aromatic amines may cause sensitization .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store waste in labeled containers for incineration .

Advanced Research Questions

Q. Q5. How can factorial design optimize reaction parameters for scaling up synthesis?

Methodological Answer:

  • Variables : Test temperature (25–80°C), catalyst loading (0.1–1.0 eq), and solvent volume (10–40 mL) in a 2³ factorial design. Use ANOVA to identify significant factors .
  • Case Study : For similar triazolo derivatives, sodium hypochlorite concentration and stirring time were critical for cyclization efficiency (yield increased from 75% to 91% with optimized parameters) .

Q. Q6. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Root Cause Analysis : Check for impurities (e.g., residual solvents) via HRMS. If splitting persists, consider dynamic effects like hindered rotation (e.g., methoxy groups causing diastereotopic protons) .
  • Validation : Compare experimental data with computational predictions (DFT calculations) to confirm assignments .

Q. Q7. What computational tools model the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Software : Use Gaussian or COMSOL Multiphysics for DFT studies. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Case Study : Lattice energy calculations for acyl hydrazides revealed hydrogen-bonding networks influencing stability—applicable to amine derivatives .

Q. Q8. How does the compound’s stability vary under photolytic vs. thermal conditions?

Methodological Answer:

  • Photolysis : Expose to UV light (254 nm) in quartz cells. Monitor degradation via UV-Vis (λmax ~280 nm for aromatic systems). Use LC-MS to identify photoproducts .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., melting points ~175–176°C for related compounds) .

Q. Q9. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Validate with kinetic assays measuring IC50 .
  • Inhibition Pathways : Analyze competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Reference structurally similar amines (e.g., benzylamine derivatives) .

Q. Q10. How to address data reproducibility challenges in multi-step syntheses?

Methodological Answer:

  • Standardization : Document reaction parameters (e.g., humidity, stirring speed) using electronic lab notebooks. Use internal standards (e.g., deuterated DMSO) for NMR calibration .
  • Collaborative Validation : Share protocols via platforms like Zenodo. Cross-validate results with independent labs using identical starting materials (e.g., Oakwood Chemicals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.